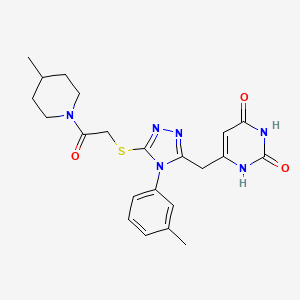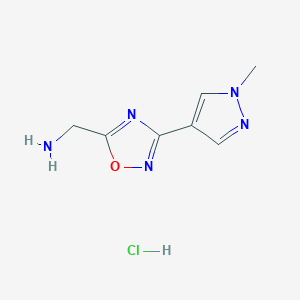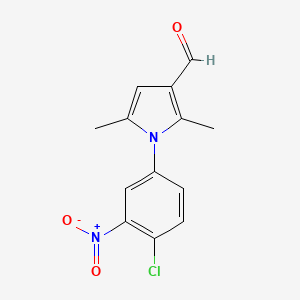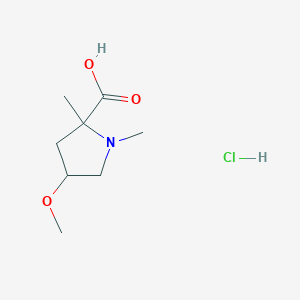![molecular formula C10H11F3N2O2 B2906670 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 900640-69-9](/img/structure/B2906670.png)
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as MTFMA, is an organic compound with a wide range of uses in scientific research. It is commonly used in the synthesis of various compounds and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is widely used in scientific research due to its ability to act as a catalyst in the synthesis of various compounds. It has also been used to study the structure and function of enzymes, as well as to study biochemical and physiological processes. 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been used as a building block for the synthesis of various drugs and other compounds.
Wirkmechanismus
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as a catalyst in the synthesis of various compounds by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. It also acts as an inhibitor of enzymes, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study the structure and function of these enzymes. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the formation of biofilms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for lab experiments. It is relatively non-toxic and has a low volatility, making it safe to use in experiments. It is also relatively inexpensive, making it an ideal choice for research. However, 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is also limited in its applications, as it is not suitable for use in reactions that require high temperatures or pressures.
Zukünftige Richtungen
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has many potential future applications. It could be used to study the structure and function of enzymes, as well as to study biochemical and physiological processes. It could also be used as a building block for the synthesis of various drugs and other compounds. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized using two different methods. The first method involves the reaction of 4-trifluoromethoxybenzaldehyde with p-toluenesulfonyl chloride in the presence of anhydrous potassium carbonate, followed by reaction with methylamine. The second method involves the reaction of 4-trifluoromethoxybenzaldehyde with p-toluenesulfonyl chloride in the presence of anhydrous sodium carbonate, followed by reaction with methylamine. Both methods produce 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in high yields.
Eigenschaften
IUPAC Name |
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-14-6-9(16)15-7-2-4-8(5-3-7)17-10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRPHHWRQRBBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2906592.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2906594.png)



![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2906603.png)

![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)


